![molecular formula C13H12N4 B1471690 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline CAS No. 1533523-21-5](/img/structure/B1471690.png)

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline

Overview

Description

The compound “3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

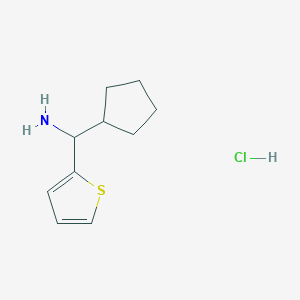

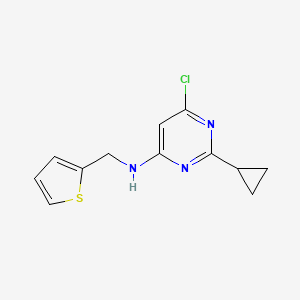

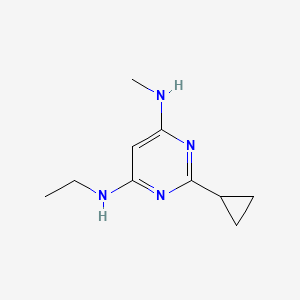

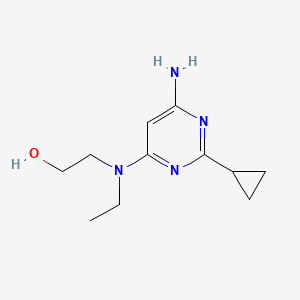

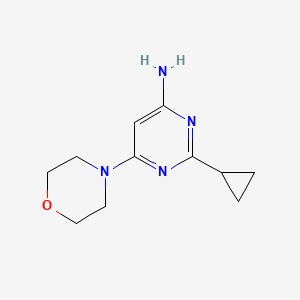

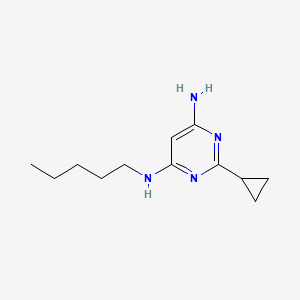

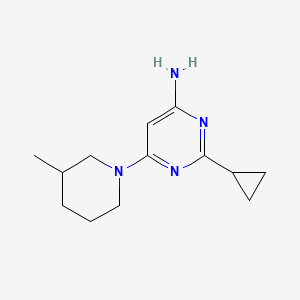

A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .Molecular Structure Analysis

The molecular structure of “3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline” was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to have a broad range of chemical and biological properties . They are known to be GABA A receptor agonists , and recently proton pump inhibitors , aromatase inhibitors , and NSAIDs have also been developed from this class.Scientific Research Applications

Central Nervous System (CNS) Modulation

Imidazo[4,5-b]pyridines are known to act as GABA_A receptor positive allosteric modulators . This application is significant in the development of treatments for CNS disorders, such as anxiety, epilepsy, and insomnia. The structural similarity to purines allows these compounds to modulate neurotransmitter systems, offering potential therapeutic benefits for neurodegenerative diseases.

Cancer Therapeutics

These derivatives have shown promise in influencing cellular pathways necessary for the functioning of cancer cells . They can act as proton pump inhibitors , which are useful in reducing the acidity of the tumor microenvironment, potentially inhibiting tumor growth. Additionally, they have been explored as aromatase inhibitors , which are crucial in hormone-dependent cancers like breast cancer.

Anti-Inflammatory Agents

The anti-inflammatory properties of imidazo[4,5-b]pyridine derivatives make them candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) . Their ability to modulate inflammatory pathways can lead to novel treatments for chronic inflammatory diseases.

Antimicrobial Activity

Recent studies have explored the antimicrobial features of new imidazo[4,5-b]pyridine derivatives . These compounds have been tested against a variety of pathogens, showing potential as a new class of antimicrobials that could address the growing concern of antibiotic resistance.

Metabolic Disease Management

Imidazo[4,5-b]pyridines are involved in the modulation of enzymes in carbohydrate metabolism . This application is particularly relevant in the management of metabolic diseases such as diabetes, where the regulation of enzymes can be crucial in maintaining normal blood sugar levels.

Optoelectronic and Sensory Applications

The aromatic heterocycles of imidazo[4,5-b]pyridines have great potential in materials science, particularly in the development of optoelectronic devices and sensors . Their unique electronic properties make them suitable for use in advanced technologies, including emitters for confocal microscopy and imaging.

properties

IUPAC Name |

3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURTZHHRUVDDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline | |

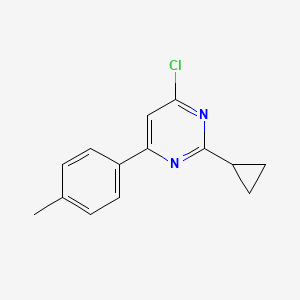

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.